2-(2-Methoxyethoxy)ethyl 3-bromobenzoate
Description
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate is an ester derivative of 3-bromobenzoic acid, featuring a polyether side chain (2-(2-methoxyethoxy)ethyl) as the esterifying alcohol. While direct synthesis data for this compound are absent in the provided evidence, analogous synthetic routes (e.g., alkylation using Cs₂CO₃ in dimethylformamide ) suggest feasible preparation via nucleophilic substitution or esterification.
Properties
CAS No. |
6344-32-7 |
|---|---|
Molecular Formula |
C12H15BrO4 |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 3-bromobenzoate |
InChI |
InChI=1S/C12H15BrO4/c1-15-5-6-16-7-8-17-12(14)10-3-2-4-11(13)9-10/h2-4,9H,5-8H2,1H3 |
InChI Key |
JMKPQGJCVUBCOL-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOC(=O)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2-methoxyethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major products are 3-bromobenzoic acid and 2-(2-methoxyethoxy)ethanol.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes are formed.
Scientific Research Applications
2-(2-Methoxyethoxy)ethyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving esterases and hydrolases.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl 3-bromobenzoate involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom in the benzene ring. In ester hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of carboxylic acid and alcohol products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Ethyl 3-Bromo-4-methoxybenzoate (CAS 460079-82-7)
- Structure : Ethyl ester with 3-bromo and 4-methoxy groups on the benzene ring.
- Key Differences: Simpler ethyl ester group vs. the polyether chain in the target compound.
- Molecular Weight : ~259.1 g/mol (estimated), lower than the target compound due to the absence of the polyether chain .
2-Methoxy-4-[(E)-{[(2-methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-Bromobenzoate
- Structure: Incorporates a hydrazone-linked 2-methylphenoxyacetyl group and methoxy substituent.
- Key Differences :
Variations in the Ester Side Chain
2-[2-(2-Methoxyethoxy)ethoxy]ethyl Bromoacetate (CAS 56521-80-3)
- Structure : Bromoacetate ester with the same polyether chain.
- Key Differences :
- Molecular Weight : 285.14 g/mol, slightly lower than the target compound due to the smaller acetate group .
Ethyl 3-Bromobutyrate (CAS 7425-49-2)
Polyether-Containing Analogs
2-[2-(2-Methoxyethoxy)ethoxy]ethyl (2E)-2-Cyano-3-[6-(piperidin-1-yl)naphthalen-2-yl]prop-2-enoate (USAN zz-103)
- Structure: Polyether chain identical to the target compound but with a cyanoacrylic acid derivative.
- Key Differences: Designed for Alzheimer’s disease diagnostics, highlighting the role of the polyether chain in improving blood-brain barrier penetration. Extended conjugated system enables fluorescence-based detection .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Analogs
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